1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea
Description
1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a urea moiety
Properties
IUPAC Name |
1-methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-8(12-15-10(3)16-19-12)14-13(18)17(4)9(2)11-6-5-7-20-11/h5-9H,1-4H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSDJTANTIXXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)NC(=O)N(C)C(C)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions to form the oxadiazole ring.
Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea involves its interaction with specific molecular targets. The oxadiazole and thiophene rings may interact with enzymes or receptors, leading to modulation of biological pathways. The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)amine: Similar structure but with an amine group instead of a urea moiety.
1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
Uniqueness
1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea is unique due to the presence of both oxadiazole and thiophene rings, which can impart distinct electronic and steric properties. The urea moiety also contributes to its potential for forming strong hydrogen bonds, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
